Glochidona

Descripción general

Descripción

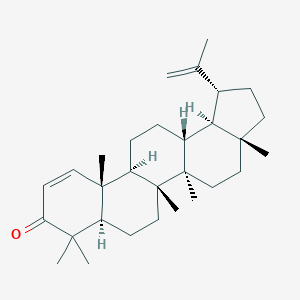

Glochidone is a naturally occurring triterpenoid compound found in various species of the genus Glochidion, which belongs to the family Phyllanthaceae. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. Glochidone has attracted significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Aplicaciones Científicas De Investigación

Chemistry: Glochidone serves as a valuable compound for studying the chemical properties and reactivity of triterpenoids.

Biology: Research has shown that glochidone exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Medicine: Glochidone has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and oxidative stress-related disorders.

Mecanismo De Acción

Target of Action

Glochidone, a natural triterpenoid, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in various cellular processes, including cell division, intracellular transportation, and the maintenance of cell shape .

Mode of Action

Glochidone interacts with tubulin by targeting the colchicine binding site . This interaction inhibits tubulin polymerization, a process critical for the formation of microtubules . The inhibition of tubulin polymerization disrupts the normal function of microtubules, leading to the arrest of cell division and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by glochidone is the microtubule assembly pathway . By inhibiting tubulin polymerization, glochidone disrupts the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption can lead to downstream effects such as the inhibition of cell division and the induction of apoptosis .

Result of Action

Glochidone has been found to have potent antiproliferative activity against various cancer cell lines . In vitro, it effectively inhibits the growth of lung cancer cells . In vivo, it has been shown to inhibit the growth of lung cancer xenograft tumors in mice . These effects are likely due to its interaction with tubulin and the subsequent disruption of microtubule assembly .

Safety and Hazards

When handling Glochidone, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Glochidone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to have significant antinociceptive effects, suggesting that it may interact with pain-related enzymes and proteins

Cellular Effects

Glochidone has been found to have potent antiproliferative activity against various lung cancer cell lines . It effectively inhibits lung cancer xenograft tumor growth in nude mice . This suggests that Glochidone influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Glochidone exerts its effects at the molecular level through various mechanisms. For instance, docking analysis has found that Glochidone forms hydrogen bonds with residues of tubulin . It also inhibits tubulin polymerization, suggesting that it may interact with biomolecules by targeting the colchicine binding site . This could lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Its potent antiproliferative activity against various lung cancer cell lines suggests that it may have long-term effects on cellular function

Dosage Effects in Animal Models

It has been found to effectively inhibit lung cancer xenograft tumor growth in nude mice

Metabolic Pathways

It has been found to inhibit tubulin polymerization , suggesting that it may interact with enzymes or cofactors involved in this process

Transport and Distribution

Its ability to form hydrogen bonds with residues of tubulin suggests that it may interact with transporters or binding proteins

Subcellular Localization

Its ability to inhibit tubulin polymerization suggests that it may be localized to specific compartments or organelles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of glochidone typically involves the extraction of the compound from natural sources, such as the leaves and twigs of Glochidion eriocarpum. The extraction process often includes the use of organic solvents like methanol or ethanol to obtain crude extracts, followed by chromatographic techniques to isolate and purify glochidone .

Industrial Production Methods

Industrial production of glochidone is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as cell culture and genetic engineering, hold promise for the large-scale production of glochidone in the future .

Análisis De Reacciones Químicas

Types of Reactions

Glochidone undergoes various chemical reactions, including:

Oxidation: Glochidone can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in glochidone, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glochidone can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,11b,12,13,13a,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h13,15,20-23,25H,1,9-12,14,16-18H2,2-8H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBYBHVDDGVPDF-BHMAJAPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glochidone and where is it found?

A1: Glochidone is a naturally occurring pentacyclic triterpenoid primarily found in plants belonging to the Phyllanthus and Glochidion genera within the Euphorbiaceae family [, , , , , ]. It has also been identified in other plant families, such as Amaryllidaceae and Flacourtiaceae [, , , ].

Q2: What is the molecular formula and weight of Glochidone?

A2: Glochidone has the molecular formula C30H46O and a molecular weight of 422.69 g/mol [].

Q3: What are the key structural features of Glochidone?

A3: Glochidone possesses a lupane skeleton, characterized by a five-ring system with trans fusions between rings A/B, B/C, C/D, and D/E. A key structural element is the presence of an α,β-unsaturated ketone moiety in ring A [].

Q4: How is Glochidone typically isolated and characterized?

A4: Glochidone is commonly isolated from plant material using various chromatographic techniques, including column chromatography over silica gel, ODS, and Sephadex LH-20, as well as preparative HPLC [, , , , , ]. Its structure is elucidated using spectroscopic methods such as NMR (1H NMR, 13C NMR, DEPT), IR, MS, UV, and by comparing spectral data with known standards [, , , , , , ].

Q5: What biological activities have been reported for Glochidone?

A5: Research suggests that Glochidone exhibits a range of biological activities, including:

- Cytotoxic activity: Glochidone has demonstrated cytotoxic effects against various human cancer cell lines, including breast, lung, prostate, ovarian, and colon cancer cells in vitro [, , , , , , ].

- Antinociceptive activity: Studies have reported that Glochidone possesses pain-relieving properties in mice models, specifically in the writhing and formalin tests [].

- Anti-inflammatory activity: Although less studied, Glochidone has shown potential anti-inflammatory effects [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)